N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
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Overview
Description
N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a complex organic compound that features a benzamide core structure This compound is characterized by the presence of a bromophenyl group, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves the condensation of a carboxylic acid with an amine. One common method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and efficient pathway for the preparation of benzamide derivatives . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives can be scaled up using similar synthetic routes. The use of solid acid catalysts and ultrasonic irradiation can be optimized for large-scale production, ensuring high efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an allosteric activator of enzymes, binding to a site other than the active site and inducing a conformational change that enhances enzyme activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromophenyl)benzamide: This compound shares a similar core structure but lacks the thiophene ring.
N-(2-thiophenyl)benzamide: This compound includes the thiophene ring but lacks the bromophenyl group.
N-(2-bromophenyl)-2-oxoethylbenzamide: This compound includes the bromophenyl group and the oxoethyl linkage but lacks the thiophene ring.
Uniqueness
N-{1-[(2-bromophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is unique due to the combination of its bromophenyl group, thiophene ring, and amide linkage
Properties
Molecular Formula |
C19H15BrN2O2S |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-[1-(2-bromoanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C19H15BrN2O2S/c20-14-9-4-5-10-15(14)21-18(17(23)16-11-6-12-25-16)22-19(24)13-7-2-1-3-8-13/h1-12,18,21H,(H,22,24) |
InChI Key |
SEXMEPJLEZCSOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CS2)NC3=CC=CC=C3Br |
Origin of Product |
United States |
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